molecular formula C19H28N2O2 B1142674 Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1206969-92-7

Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1142674
CAS No.: 1206969-92-7
M. Wt: 316.43782
InChI Key:
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Description

Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: is a complex organic compound with a unique spirocyclic structure

Mechanism of Action

Target of Action

Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is a complex organic compound that is used as a reagent in the synthesis of RET kinase inhibitors . RET kinase is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival .

Mode of Action

It is known to interact with its target, the ret kinase, and inhibit its activity . This inhibition can lead to changes in cellular processes controlled by this kinase, such as cell growth and differentiation .

Biochemical Pathways

The compound affects the RET signaling pathway, which is involved in various cellular processes. By inhibiting RET kinase, it can disrupt the normal functioning of this pathway, leading to downstream effects such as reduced cell growth and differentiation .

Pharmacokinetics

The pharmacokinetic properties of Tert-butyl 2-benzyl-2,7-diazaspiro[3Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to influence its bioavailability and efficacy .

Result of Action

The inhibition of RET kinase by this compound can lead to a decrease in cell growth and differentiation . This can have significant effects at the molecular and cellular levels, potentially making it useful in the treatment of diseases characterized by overactive RET signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the cells it is acting upon .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves a multi-step synthetic process. The starting material is often a spirocyclic amine, which undergoes a series of reactions including alkylation, esterification, and cyclization to form the desired product. Common reagents used in these reactions include alkyl halides, carboxylic acids, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology and Medicine: In biology and medicine, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the development of drugs targeting specific enzymes or receptors. Its spirocyclic structure is particularly valuable in designing molecules with enhanced stability and bioavailability .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its applications extend to the synthesis of agrochemicals and materials science, where its unique properties are leveraged for various technological advancements .

Comparison with Similar Compounds

  • Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Uniqueness: Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate stands out due to its benzyl group, which imparts unique chemical and biological properties. This differentiates it from other spirocyclic compounds, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-11-9-19(10-12-21)14-20(15-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGCOTYSXLIHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145301
Record name 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-92-7
Record name 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyl-2,7-diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester
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